molecular formula C7H5ClN2O B1422264 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 916176-51-7

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No. B1422264
M. Wt: 168.58 g/mol
InChI Key: PGUAVLJDKZIBMH-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle and falls within the category of pyrrolopyridines. The molecular weight of this compound is approximately 152.58 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide consists of a pyrrolopyridine core with a chlorine atom at position 5. The pyrrolo[2,3-b]pyridine scaffold is fused with an oxygen atom at position 7. The SMILES notation for this compound is: Clc1ccc2[nH]ccc2n1 .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is involved in various chemical synthesis processes. Klemm et al. (1985) discuss the formation of adducts and ring substitutions of thieno[3,2-b]pyridine, which is closely related to 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, highlighting its versatility in creating various derivatives (Klemm et al., 1985). Furthermore, Wang et al. (2006) describe a practical synthesis method involving a similar compound, showcasing its application in pharmaceutical intermediates (Wang et al., 2006).

Synthesis of Azaindoles

Alekseev, Amirova, and Terenin (2017) propose a method for synthesizing 5-chloro-7-azaindoles using Fischer reaction, indicating the role of 5-Chloro-1H-pyrrolo[2,3-b]pyridine in creating heterocyclic structures (Alekseev et al., 2017). This method is particularly effective for creating alkyl and aryl substituents in these compounds.

Crystallographic and Structural Studies

The compound has also been utilized in crystallographic and structural studies. Klemm, Weakley, and Yoon (1999) conducted X-ray analysis on derivatives of 5-ethylthieno[2,3-b]pyridine, which is structurally similar, to understand the stereochemistry and molecular interactions of such compounds (Klemm et al., 1999).

Synthesis of Heterocyclic Compounds

In addition to the aforementioned applications, 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a key component in synthesizing various heterocyclic compounds. For instance, Minakata, Komatsu, and Ohshiro (1992) explored its selective functionalization for the synthesis of 7-azaindole derivatives, demonstrating its utility in creating diverse heterocyclic frameworks (Minakata et al., 1992).

Electronic and Material Science Applications

Moreover, the compound has implications in electronic and material science. Zhou et al. (2019) reported on nitrogen-embedded small molecules synthesized from derivatives of 1H-pyrrolo[2,3-b]pyridine, highlighting its potential in electronic materials (Zhou et al., 2019).

properties

IUPAC Name

5-chloro-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-3-5-1-2-9-7(5)10(11)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUAVLJDKZIBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=CC(=CN2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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